Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate
Brand Name: Vulcanchem
CAS No.: 42360-29-2
VCID: VC18402531
InChI: InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1
SMILES:
Molecular Formula: C12H10NNaO5S
Molecular Weight: 303.27 g/mol

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate

CAS No.: 42360-29-2

Cat. No.: VC18402531

Molecular Formula: C12H10NNaO5S

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate - 42360-29-2

Specification

CAS No. 42360-29-2
Molecular Formula C12H10NNaO5S
Molecular Weight 303.27 g/mol
IUPAC Name sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate
Standard InChI InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-2-3-11-8(4-9)5-10(6-12(11)15)19(16,17)18;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1
Standard InChI Key ZTPFCTXEVJLMHG-UHFFFAOYSA-M
Canonical SMILES CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, sodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate, reflects its naphthalene backbone substituted at positions 2, 5, and 7. Key structural elements include:

  • Sulfonate group (-SO₃⁻Na⁺): Enhances water solubility and facilitates ionic interactions.

  • Acetamido group (-NHCOCH₃): Contributes to stability and influences electronic properties.

  • Hydroxyl group (-OH): Enables hydrogen bonding and participation in redox reactions.

The canonical SMILES representation, CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)[O-].[Na+], and InChIKey ZTPFCTXEVJLMHG-UHFFFAOYSA-M provide precise descriptors for computational studies.

Table 1: Fundamental Physicochemical Properties

PropertyValue
CAS No.42360-29-2
Molecular FormulaC12H10NNaO5S\text{C}_{12}\text{H}_{10}\text{NNaO}_5\text{S}
Molecular Weight303.27 g/mol
IUPAC NameSodium;7-acetamido-4-hydroxynaphthalene-2-sulfonate
SolubilityHigh in water (due to sulfonate)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of sodium 2-acetamido-5-hydroxynaphthalene-7-sulphonate typically involves sequential functionalization of naphthalene derivatives:

  • Sulfonation: Introduction of sulfonic acid groups using fuming sulfuric acid.

  • Nitration/Reduction: For amino group introduction, though direct acetylation of hydroxyl precursors may bypass this step.

  • Acetylation: Reaction with acetic anhydride to form the acetamido group.

  • Salt Formation: Neutralization with sodium hydroxide to yield the sodium sulfonate.

Optimization Challenges

Industrial-scale production requires precise control of:

  • Temperature: Excess heat risks side reactions like over-sulfonation.

  • pH: Alkaline conditions favor salt formation but may hydrolyze acetamido groups.

  • Purification: Crystallization or membrane filtration ensures product purity.

Applications in Industry and Research

Dye and Pigment Manufacturing

As a naphthalenesulfonate derivative, this compound acts as a coupling agent in azo dye synthesis. The sulfonate group improves dye solubility, while the acetamido group stabilizes chromophores. For example, it may precursor dyes for textiles with enhanced wash-fastness .

Pharmaceutical Intermediates

The compound’s ability to undergo regioselective substitution makes it valuable for synthesizing drug candidates. Potential applications include:

  • Antimicrobial agents: Sulfonates exhibit activity against gram-positive bacteria.

  • Anti-inflammatory drugs: Hydroxyl and acetamido groups modulate COX enzyme interactions.

Analytical Characterization

Spectroscopic Techniques

  • IR Spectroscopy: Peaks at ~1170 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (amide C=O).

  • NMR: 1H^1\text{H} signals for aromatic protons (δ 6.8–7.5 ppm) and acetamido methyl (δ 2.1 ppm) .

Table 2: Key Spectral Signatures

TechniqueKey Peaks/ShiftsAssignment
IR1170 cm⁻¹Sulfonate S=O asymmetric stretch
1H^1\text{H} NMRδ 2.1 (s, 3H)Acetamido methyl protons

Comparative Analysis with Structural Analogs

Sodium 2-Acetamido-5-Chlorobenzenesulphonate

This chloro analog (CAS 84963-38-2) shares a similar synthesis route but exhibits reduced solubility due to the hydrophobic chlorine substituent. It finds niche use in agrochemicals .

Sodium 7-Hydroxynaphthalene-2-Sulphonate

Lacking the acetamido group, this compound (CAS 135-55-7) prioritizes solubility over stability, making it preferable in textile dyeing .

Future Research Directions

  • Toxicological Studies: LD₅₀ determination and ecotoxicological impact assessments.

  • Process Optimization: Catalytic methods to reduce sulfuric acid waste.

  • Drug Discovery: Functionalization for targeted therapeutic agents.

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